molecular formula C20H32N2O B247576 1'-[(4-ETHOXYPHENYL)METHYL]-3-METHYL-1,4'-BIPIPERIDINE

1'-[(4-ETHOXYPHENYL)METHYL]-3-METHYL-1,4'-BIPIPERIDINE

Katalognummer: B247576
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: YTKFWXBFVGRGTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine is a synthetic organic compound that belongs to the class of bipiperidines. This compound is characterized by the presence of a 4-ethoxybenzyl group attached to the nitrogen atom of a 1,4’-bipiperidine structure, with an additional methyl group at the 3-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine typically involves a multi-step process. One common method includes the alkylation of 1,4’-bipiperidine with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then subjected to methylation using methyl iodide or methyl sulfate to obtain the final product.

Industrial Production Methods: Industrial production of 1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium azide or sodium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of azides or nitriles.

Wissenschaftliche Forschungsanwendungen

1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine can be compared with other similar compounds, such as:

    1’-(4-Methoxybenzyl)-3-methyl-1,4’-bipiperidine: Similar structure but with a methoxy group instead of an ethoxy group.

    1’-(4-Chlorobenzyl)-3-methyl-1,4’-bipiperidine: Similar structure but with a chloro group instead of an ethoxy group.

    1’-(4-Nitrobenzyl)-3-methyl-1,4’-bipiperidine: Similar structure but with a nitro group instead of an ethoxy group.

Eigenschaften

Molekularformel

C20H32N2O

Molekulargewicht

316.5 g/mol

IUPAC-Name

1-[(4-ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C20H32N2O/c1-3-23-20-8-6-18(7-9-20)16-21-13-10-19(11-14-21)22-12-4-5-17(2)15-22/h6-9,17,19H,3-5,10-16H2,1-2H3

InChI-Schlüssel

YTKFWXBFVGRGTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C

Kanonische SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.